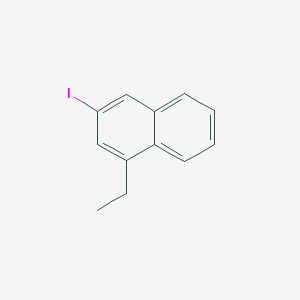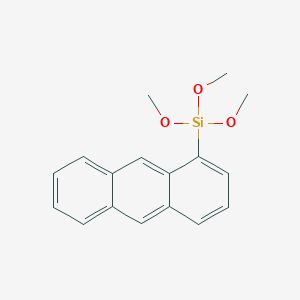
(Anthracen-1-yl)(trimethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Anthracen-1-yl)(trimethoxy)silane is an organosilicon compound that combines the structural features of anthracene and trimethoxysilane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-1-yl)(trimethoxy)silane typically involves the reaction of anthracene derivatives with trimethoxysilane. One common method is the hydrosilylation reaction, where an anthracene derivative reacts with trimethoxysilane in the presence of a catalyst, such as platinum or rhodium complexes. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(Anthracen-1-yl)(trimethoxy)silane undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene ring to dihydroanthracene.
Substitution: The trimethoxysilane group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Hydrolysis and condensation reactions typically occur in the presence of water or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene.
Substitution: Siloxane polymers and oligomers.
Wissenschaftliche Forschungsanwendungen
(Anthracen-1-yl)(trimethoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of silane coupling agents, which improve the adhesion between organic and inorganic materials.
Wirkmechanismus
The mechanism of action of (Anthracen-1-yl)(trimethoxy)silane involves the interaction of the anthracene moiety with various molecular targets. The trimethoxysilane group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. These reactions are crucial for the compound’s role as a coupling agent, enhancing the adhesion and compatibility between different materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxysilane: A simpler silane compound with similar hydrolysis and condensation properties.
Anthracene: A polycyclic aromatic hydrocarbon with similar photophysical properties but lacking the silane functionality.
Anthracene-based derivatives: Compounds such as 9-(4-phenyl)anthracene and 9,10-bis(phenylethynyl)anthracene, which have similar photophysical properties but different chemical reactivity.
Uniqueness
(Anthracen-1-yl)(trimethoxy)silane is unique due to the combination of the photophysical properties of anthracene and the reactive silane functionality. This dual functionality allows for a wide range of applications in materials science, chemistry, and industry, making it a versatile and valuable compound.
Eigenschaften
CAS-Nummer |
912262-38-5 |
|---|---|
Molekularformel |
C17H18O3Si |
Molekulargewicht |
298.41 g/mol |
IUPAC-Name |
anthracen-1-yl(trimethoxy)silane |
InChI |
InChI=1S/C17H18O3Si/c1-18-21(19-2,20-3)17-10-6-9-15-11-13-7-4-5-8-14(13)12-16(15)17/h4-12H,1-3H3 |
InChI-Schlüssel |
HFLZEANEEYUWOE-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C1=CC=CC2=CC3=CC=CC=C3C=C21)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



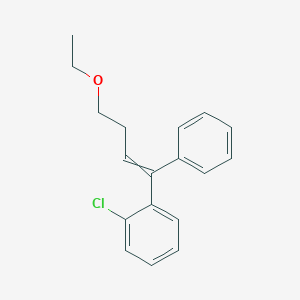
![Hydrazinecarboximidamide, 2-[1-[3-[(5-hydroxy-4-methylnaphtho[1,2-d]thiazol-2-yl)amino]phenyl]ethylidene]-](/img/structure/B12597164.png)
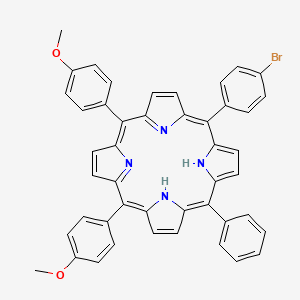
![3-{[(3-Bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B12597177.png)
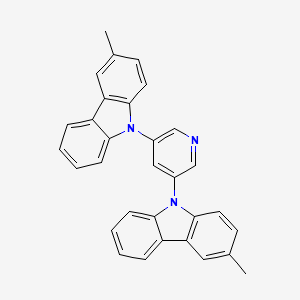
![2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12597183.png)
![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile](/img/structure/B12597195.png)
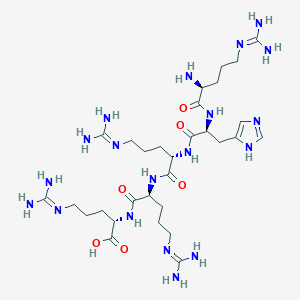
![N-Butyl-N'-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea](/img/structure/B12597218.png)
![1-{4-[(But-2-yn-1-yl)oxy]piperidine-1-sulfonyl}-5-(pyrimidin-2-yl)pentan-2-one](/img/structure/B12597221.png)
